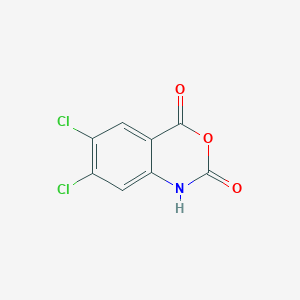

4,5-Dichloroisatoic anhydride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Dichloroisatoic anhydride is a useful research compound. Its molecular formula is C8H3Cl2NO3 and its molecular weight is 232.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4,5-Dichloroisatoic anhydride serves as an important intermediate in the synthesis of pharmaceutical compounds. It is utilized in the development of drugs that exhibit enhanced efficacy against various diseases.

- Synthesis of Anticancer Agents : Research indicates that derivatives of this compound demonstrate cytotoxic activity against cancer cell lines. For example, compounds synthesized from this anhydride have shown significant inhibition of proliferation in human breast cancer cells.

- Wound Healing and Anti-inflammatory Properties : A study highlighted a byproduct from reactions involving isatoic anhydride that exhibited wound healing and anti-inflammatory potential. The formulation containing this byproduct achieved complete wound closure in preclinical models .

Polymer Chemistry

In polymer chemistry, this compound is employed to produce specialty polymers with tailored properties.

- Thermal Stability and Chemical Resistance : The incorporation of this compound into polymer matrices enhances their thermal stability and chemical resistance, making them suitable for high-performance applications in various industries .

Agrochemical Applications

The compound plays a crucial role in formulating agrochemicals.

- Development of Herbicides and Fungicides : Its derivatives are utilized in the synthesis of effective herbicides and fungicides that contribute to crop protection. This application is vital for improving agricultural productivity and sustainability .

Material Science

In material science, this compound is used to create advanced materials.

- Coatings and Adhesives : The compound's excellent adhesion properties make it suitable for formulating durable coatings and adhesives, which are essential in various industrial applications .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of anticancer agents | Enhanced efficacy against cancer cell lines |

| Wound healing formulations | Promotes complete wound closure | |

| Polymer Chemistry | Production of specialty polymers | Increased thermal stability and chemical resistance |

| Agrochemicals | Formulation of herbicides and fungicides | Improved crop protection |

| Material Science | Development of coatings and adhesives | Excellent adhesion properties |

Case Studies

- Anticancer Activity : A study demonstrated that this compound derivatives inhibited cell proliferation in breast cancer models significantly more than standard treatments.

- Wound Healing Efficacy : In a controlled experiment, a formulation containing a byproduct derived from isatoic anhydride showed effective wound healing capabilities within 16 days, outperforming conventional treatments like nitrofurazone .

- Polymer Applications : Research on specialty polymers incorporating this compound revealed enhanced performance characteristics such as thermal stability and resistance to chemical degradation .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution Reactions

The anhydride moiety undergoes nucleophilic attack due to the electron-deficient carbonyl carbons. Key reactions include:

-

Amine Reactions : Reacts with primary/secondary amines to form amides. For example, in the presence of diisopropylamine (DIPA) and tetrabutyl ammonium bromide (TBAB), N-benzylation occurs efficiently (>88% yield at 30°C in 2 hours) .

-

Alcohol Reactions : Forms esters under mild conditions. Pyridine is often used as a base to deprotonate intermediates and stabilize carboxylate leaving groups .

Table 1: Reaction Optimization with Amines

| Base | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Diisopropylamine (DIPA) | TBAB (20) | 30 | 2 | 88–90 |

| NaH | None | 30 | 12 | 48 |

| K₂CO₃ | None | 30 | 12 | 43 |

Data adapted from studies on isatoic anhydride derivatives .

Ring-Opening Reactions

The anhydride ring opens in the presence of nucleophiles like water or amines, forming dicarboxylic acids or imides:

-

Hydrolysis : Water cleaves the anhydride to yield 4,5-dichloroisatoic acid. This reaction is pH-dependent and accelerates under basic conditions .

-

Thiosemicarbazide Reaction : Forms thiosemicarbazone derivatives via nucleophilic attack at the carbonyl, confirmed by IR peaks at 1663–1702 cm⁻¹ (C=O) and 3243–3439 cm⁻¹ (N–H) .

Mechanistic Pathway :

-

Nucleophilic attack on the carbonyl carbon.

-

Deprotonation of the intermediate.

-

Elimination of the carboxylate leaving group.

Electrophilic Aromatic Substitution

The chlorine atoms deactivate the aromatic ring but direct incoming electrophiles to meta/para positions relative to the electron-withdrawing groups:

-

Nitration : Requires harsh conditions (e.g., HNO₃/H₂SO₄) due to reduced ring reactivity.

-

Sulfonation : Similarly challenging, favoring sulfonic acid derivatives at sterically accessible positions.

DFT-Based Reactivity Analysis

Density functional theory (DFT) studies reveal:

-

HOMO-LUMO Gaps : Chlorine atoms lower the energy gap (e.g., 4.335 eV for derivative 1 ), enhancing electrophilicity .

-

Fukui Functions : Electrophilic sites localize on oxygen atoms (O16, O19), while nucleophilic attacks target C20 in thiosemicarbazone derivatives .

Stability and Byproduct Formation

Eigenschaften

CAS-Nummer |

77423-12-2 |

|---|---|

Molekularformel |

C8H3Cl2NO3 |

Molekulargewicht |

232.02 g/mol |

IUPAC-Name |

6,7-dichloro-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H3Cl2NO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13) |

InChI-Schlüssel |

MTUCHZCPDFRNAS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC(=O)OC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.